molecular formula C9H19NO3 B1429902 3-Cyclohexyl-D-alanine hydrate CAS No. 213178-94-0

3-Cyclohexyl-D-alanine hydrate

Cat. No. B1429902
M. Wt: 189.25 g/mol
InChI Key: HDJQIWAIDCEDEF-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-D-alanine hydrate is a non-proteinogenic amino acid . It appears as a white to almost white powder or crystal . It is used in several research studies .


Molecular Structure Analysis

. The molecular weight of the anhydrous form is 171.24 .

Physical And Chemical Properties Analysis

3-Cyclohexyl-D-alanine hydrate is a solid at 20°C . The specific rotation is between -11.0 to -13.0 degrees (C=1, 1mol/L HCl) .

Scientific Research Applications

Inhibition of Bacterial Growth

  • 3-Cyclohexene-1-dl-alanine, an analog of 3-Cyclohexyl-D-alanine hydrate, has been found to inhibit the growth of Leuconostoc dextranicum 8086, with its inhibitory properties linked to the structure of the cyclohexene ring (Edelson, Skinner, Ravel, & Shive, 1959).

Potential in Gas Hydrate Inhibition

  • Amino acids like 3-Cyclohexyl-D-alanine hydrate show promise as thermodynamic hydrate inhibitors (THIs) in inhibiting gas hydrate formation, crucial in CO2 sequestration processes. This could minimize environmental damage and aid in understanding the inhibition mechanism at a molecular level (Sa et al., 2011).

Applications in Molecular Design

  • Cyclohexyl-D-alanine and its analogs have been utilized in synthesizing macrocycles and other complex molecules. These compounds have significant implications in understanding molecular interactions and conformations (Brandmeier & Feigel, 1989).

Hydration Dynamics Studies

  • The hydration structure of alanine molecules, which include analogs like 3-Cyclohexyl-D-alanine, has been extensively studied to understand molecular interactions in aqueous solutions. Such research offers insights into molecular behavior in biological systems and solution chemistry (Kameda et al., 2003).

Interface Characterization in Bioorganics

  • The interface between bioorganic molecules like 3-Cyclohexyl-D-alanine and inorganics is critical in diverse fields such as biomimetics and medical applications. Solid-state NMR methods have been used to study such interactions, providing valuable insights into the structural and dynamical state of surface-bound molecules (Shir et al., 2010).

Corrosion Inhibition Studies

  • Some amino acids, including alanine and its derivatives, have been evaluated as safe corrosion inhibitors for metals. This research is vital in industrial applications where corrosion poses significant challenges (Amin, Khaled, Mohsen, & Arida, 2010).

Safety And Hazards

The specific safety and hazards information for 3-Cyclohexyl-D-alanine hydrate is not available in the search results. For detailed safety information, it is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJQIWAIDCEDEF-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C[C@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-D-alanine hydrate

CAS RN

213178-94-0
Record name Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213178-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.